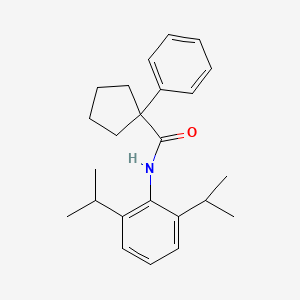

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including catalysis, organic synthesis, and material science.

化学反応の分析

科学的研究の応用

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C24H31NO and a formula weight of 349.51 . While specific applications of this exact compound are not extensively detailed in the provided search results, the results do shed light on related compounds and their uses, offering potential insights into the possible applications of this compound.

Cyclopentane Compounds

Cyclopentane compounds, to which this compound is related, have applications in medicine . They can inhibit Transient Receptor Potential Channels (TRPC), specifically TRPC6 and TRPC3 .

TRPC Channels and Their Significance

TRPC channels are ion channels found on the plasma membrane of mammalian cells and modulate ion entry . The seven canonical TRP channels are activated by phospholipase C (PLC)-coupled receptors and divided into subgroups . TRPC3, TRPC6, and TRPC7 interact physically to form functional tetrameric channels .

Role in Diseases

Inhibition of TRPC6 offers a therapeutic opportunity for treating focal segmental glomerulosclerosis (FSGS), especially in patients with a TRPC6 gain of function mutation . TRPC channel function is associated with disorders like muscular dystrophy, myofibre degeneration, and cardiac hypertrophy . TRPC6 is linked to myocardial infarction . Compounds that inhibit TRPC6 and TRPC3 have broad therapeutic potential . There are currently no TRPC6 or TRPC3 inhibitors approved for clinical use, making the development of new compounds that target these channels a key area of research .

Glucocorticoid Receptor Modulation

Some related compounds are effective modulators of the glucocorticoid receptor, AP-1, and/or NF-kB activity . They are useful in treating diseases or disorders, including metabolic, inflammatory, and immune-associated conditions .

NF-kB and AP-1

NF-kB and AP-1 are transcription factors that regulate the expression of genes involved in inflammatory and immune responses . NF-kB regulates genes like TNF-a, IL-1, IL-2, IL-6, adhesion molecules, and chemokines . AP-1 regulates the production of cytokines like TNF-a, IL-1, and IL-2, as well as matrix metalloproteases .

作用機序

The mechanism by which N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. detailed information on the exact molecular targets and pathways is not provided in the available sources.

類似化合物との比較

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:

- N-(2,6-Bis(isopropyl)phenyl)formamide

- N-(phenylcyclopentyl)formamide

These compounds share structural similarities but may differ in their specific applications and properties.

生物活性

N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bulky isopropyl groups on the phenyl ring, which contributes to its unique chemical properties and biological interactions. The structural formula can be represented as follows:

This structure influences its interaction with biological targets, particularly in modulating receptor activity.

Research indicates that compounds similar to this compound may act as modulators of key transcription factors involved in inflammatory and immune responses. Specifically, they may interact with the glucocorticoid receptor (GR), AP-1, and NF-κB pathways, which are crucial in regulating gene expression related to inflammation and immune function .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could exhibit anti-inflammatory properties by inhibiting pathways that lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. These cytokines are pivotal in mediating inflammatory responses in various diseases, including rheumatoid arthritis and Crohn's disease .

Case Studies

- Inflammatory Disease Models : In animal models of inflammatory diseases, compounds structurally related to this compound have shown efficacy in reducing inflammation markers and improving clinical outcomes .

- Cancer Research : The compound's potential as an ERK2 inhibitor has been explored in cancer research, where it demonstrated the ability to inhibit tumor growth in vitro by affecting cell signaling pathways associated with cancer progression .

Comparative Biological Activity

A comparative analysis of similar compounds reveals variations in their biological activities based on structural modifications. For instance:

| Compound | Activity | Mechanism |

|---|---|---|

| N-(2,6-Diisopropylphenyl)formamide | Anti-inflammatory | Modulation of GR activity |

| This compound | Potential anti-inflammatory | Inhibition of NF-κB and AP-1 |

| Other flavonoids | Antimicrobial | Disruption of biofilm formation |

This table illustrates how structural changes can significantly impact the biological activity of related compounds.

Pharmacodynamics

Studies have indicated that this compound may influence pharmacodynamic markers such as phosphorylated RSK1/2 levels, suggesting its role in modulating signaling pathways associated with inflammation and cancer .

Toxicological Profile

The safety profile of the compound has been assessed through various toxicological studies. While specific data on acute toxicity is limited, related compounds have shown low toxicity levels in animal models . Further investigation is necessary to establish a comprehensive safety profile for clinical use.

特性

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXAUCOYYYUCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。